5-Bromo-4-pyridin-2-ylpyridin-2-amine
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-pyridin-2-ylpyridin-2-amine are not detailed in the search results, it’s known that pyridinesulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .Scientific Research Applications
Chemodivergent Synthesis
“5-Bromo-4-pyridin-2-ylpyridin-2-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Formation of N-(Pyridin-2-yl)amides
This compound can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this process are mild and metal-free .
Synthesis of 3-bromoimidazopyridines
3-bromoimidazopyridines can be synthesized from "5-Bromo-4-pyridin-2-ylpyridin-2-amine" . This process involves a one-pot tandem cyclization/bromination .
Development of Protein Kinase Inhibitors
The compound has been identified as a relevant scaffold for protein kinase inhibition . It has been used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .
Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone
“5-Bromo-4-pyridin-2-ylpyridin-2-amine” can be used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone . This compound and its derivatives have been synthesized and evaluated toward a panel of protein kinases .
Study of Molecular Shape and Protein Kinase Inhibitors
The planar pyrido[3,4-g]quinazoline tricyclic system, which can be derived from “5-Bromo-4-pyridin-2-ylpyridin-2-amine”, has been found to be mandatory to maintain the protein kinase inhibitory potency in a series of studies .
Safety And Hazards
The safety data sheet for a similar compound, 4-(5-Bromopyrimidin-2-yl)morpholine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
5-bromo-4-pyridin-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h1-6H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBRKJVGKTGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-pyridin-2-ylpyridin-2-amine |
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